REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([F:8])=[CH:6][NH:5][C:4](Br)([CH3:9])[CH:3]=1.[CH3:11][NH2:12]>CO>[Cl:1][C:2]1[C:7]([F:8])=[CH:6][N:5]=[C:4]([CH2:9][NH:12][CH3:11])[CH:3]=1
|
Name
|
4-Chloro-5-fluoro-alpha-bromo-2-picoline
|
Quantity
|
1.37 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(NC=C1F)(C)Br
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 26 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the tube was sealed
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added 50 mL of 10% aqueous sodium carbonate solution
|
Type
|
EXTRACTION
|
Details
|
the resultant aqueous mixture was extracted with 3 X 50 mL of methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The organic combined extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressur
|
Type
|
CUSTOM
|
Details
|
The residue was dried in vacuo
|
Reaction Time |
26 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC=C1F)CNC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |